

commercial availability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Cat. No.:	B112343

[Get Quote](#)

Technical Guide: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic methodologies related to **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** (CAS No. 236406-21-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, particularly as a scaffold for novel therapeutics.

Commercial Availability

1-Boc-4-(hydroxymethyl)-4-methylpiperidine is readily available from a variety of chemical suppliers. The typical purity offered is greater than 95%, with many suppliers providing purities of 97% or higher. It is generally supplied in quantities ranging from grams to kilograms.

Table 1: Commercial Supplier Information

Supplier	Purity	Available Quantities
BLDpharm	95%	Gram to Kilogram scale
Biosynce	>97%	Gram to hundreds of kilograms scale[1]
Fisher Scientific	97%	Gram scale[2]
Parchem	-	Inquire for details
Apollo Scientific	97%	Gram scale

Physicochemical Data

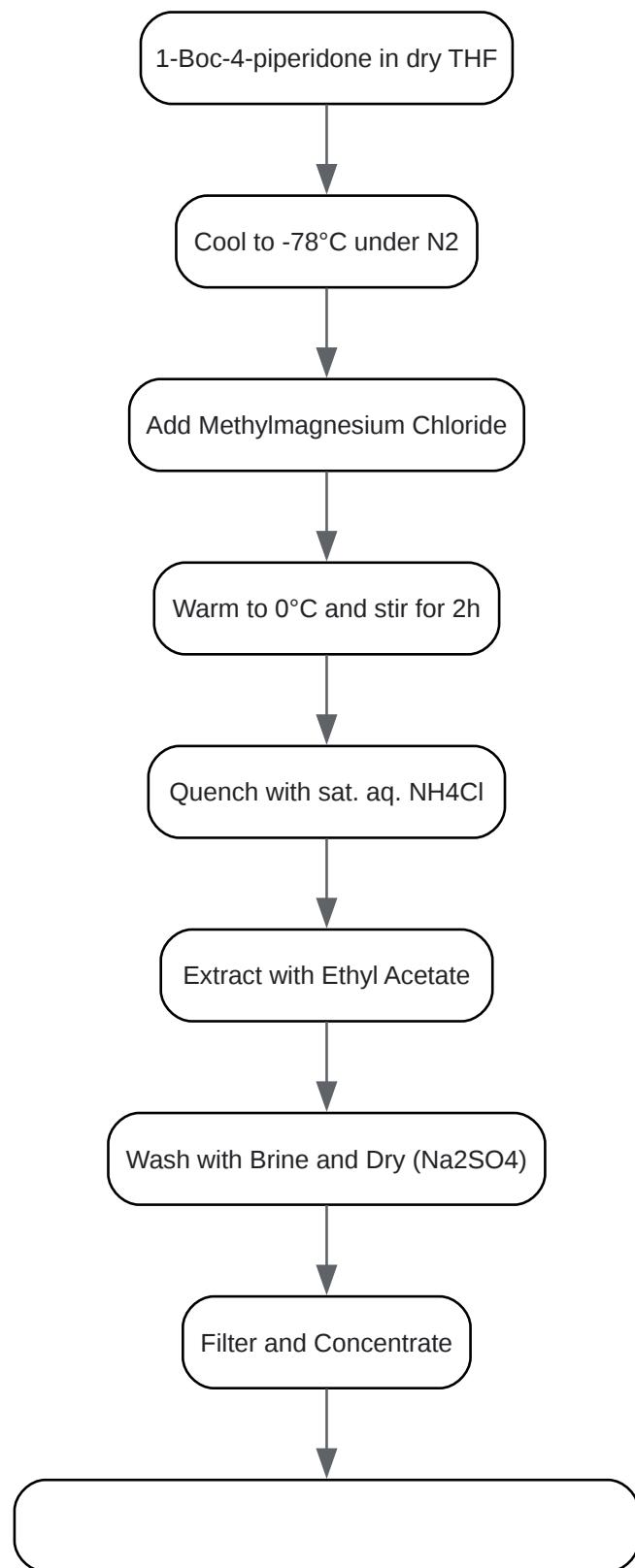
The following table summarizes the key physicochemical properties of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine**. Please note that some of these values are predicted.

Table 2: Physicochemical Properties of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine**

Property	Value	Source
CAS Number	236406-21-6	Multiple Sources
Molecular Formula	C ₁₂ H ₂₃ NO ₃	Multiple Sources
Molecular Weight	229.32 g/mol	Multiple Sources
Appearance	Colorless to light yellow viscous liquid	Predicted
Boiling Point	312.4 ± 15.0 °C	Predicted
Density	1.034 ± 0.06 g/cm ³	Predicted
pKa	14.94 ± 0.10	Predicted
Storage	2-8°C, Sealed in a dry environment	Multiple Sources

Synthetic Protocols

While a direct, peer-reviewed synthesis for **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** is not readily available, a highly plausible two-step synthetic route can be devised from the commercially available starting material, 1-Boc-4-piperidone. This involves an initial Grignard reaction to introduce the methyl group, followed by a hydroxymethylation step.


Step 1: Synthesis of Intermediate tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This procedure is adapted from the well-established synthesis of the 4-hydroxy-4-methylpiperidine intermediate.[3]

Experimental Protocol:

- To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF) (25 mL) under a nitrogen atmosphere, cool the mixture to -78°C.
- Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) to the cooled solution.
- Allow the reaction mixture to slowly warm to 0°C and stir for 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the mixture with ethyl acetate (2 x 30 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.

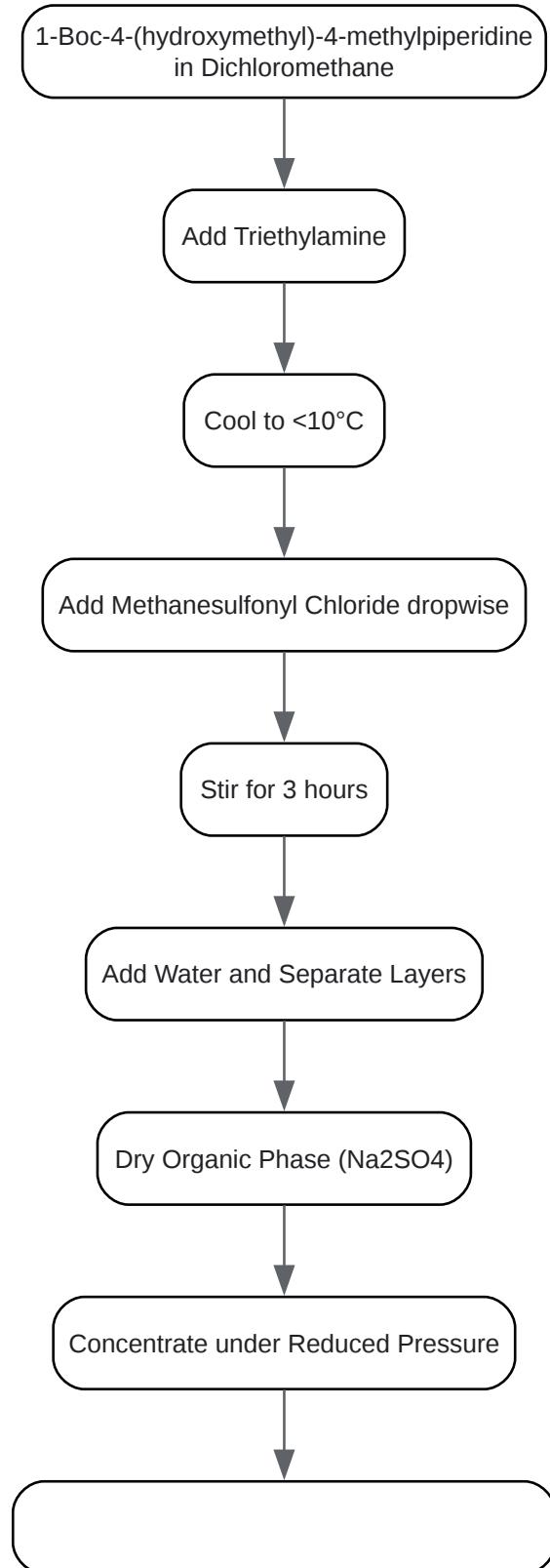
Diagram 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the key intermediate.

Step 2: Proposed Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine

A subsequent hydroxymethylation of the tertiary alcohol formed in Step 1 would be required to yield the final product. This could potentially be achieved through various methods, such as reaction with a protected form of formaldehyde or through a sequence involving oxidation and subsequent reduction. A specific, detailed protocol for this transformation on this particular substrate requires further investigation and optimization by the end-user.


Downstream Reactivity: Activation of the Hydroxymethyl Group

A common and important reaction of **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** in synthetic chemistry is the activation of the primary alcohol, for example, by conversion to a mesylate. This transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The following is a representative protocol adapted from a similar substrate.

Experimental Protocol: Mesylation of the Hydroxymethyl Group

- Dissolve **1-Boc-4-(hydroxymethyl)-4-methylpiperidine** in dichloromethane (CH_2Cl_2).
- Add triethylamine (Et_3N) to the solution.
- Cool the reaction mixture in an ice-water bath to below 10°C.
- Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10°C.
- Continue to stir the reaction for 3 hours after the addition is complete.
- Add water to the reaction mixture, stir, and separate the layers.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the organic phase under reduced pressure to obtain the crude mesylated product.

Diagram 2: Activation of the Hydroxymethyl Group via Mesylation

[Click to download full resolution via product page](#)

Caption: Workflow for the activation of the primary alcohol.

This activated intermediate can then be used in a variety of subsequent reactions, such as the introduction of nucleophiles to build more complex molecular scaffolds, which is a key strategy in the development of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [commercial availability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112343#commercial-availability-of-1-boc-4-hydroxymethyl-4-methylpiperidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com